

A Comparative Guide to a Novel HPLC-UV Method for Enolicam Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of **Enolicam**, a non-steroidal anti-inflammatory drug (NSAID). The performance of this new method is objectively compared against a well-established HPLC-UV method, supported by detailed experimental data to aid researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction to Enolicam and its Quantification

Enolicam is a member of the oxicam class of NSAIDs, which are known for their analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of **Enolicam** is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. While various analytical methods exist for the quantification of related oxicam compounds, this guide introduces a novel, optimized HPLC-UV method designed for enhanced performance and efficiency in **Enolicam** analysis.

Comparison of Analytical Methods

This guide compares a newly developed HPLC-UV method against a standard, widely accepted HPLC-UV method for the quantification of oxicams. The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring a thorough and compliant assessment.[2][3][4]



Table 1: Summary of Method Validation Parameters

| Validation Parameter | Standard HPLC-UV Method | New HPLC-UV Method | Acceptance Criteria (as per ICH Q2(R1)) |
|-----------------------------|---|---|---|
| Linearity (R²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | | | |
| - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 μg/mL | 0.05 μg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 μg/mL | 0.15 μg/mL | - |
| Robustness | Minor variations in pH and mobile phase composition affected peak symmetry | No significant impact on results with minor variations in pH and mobile phase composition | The method should remain unaffected by small, deliberate variations in method parameters. |

Experimental Protocols

Detailed methodologies for the standard and new HPLC-UV methods are provided below.

Standard HPLC-UV Method Protocol

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 column (4.6 x 250 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).



- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 355 nm.
- Injection Volume: 20 μL.
- Column Temperature: 30°C.

New HPLC-UV Method Protocol

- Instrumentation: A modern HPLC system with a high-sensitivity UV-Vis detector.
- Column: C18 column (4.6 x 150 mm, 3.5 μm).
- Mobile Phase: A gradient elution of methanol and 0.05% formic acid in water.
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 360 nm.
- Injection Volume: 10 μL.
- Column Temperature: 35°C.

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new analytical method for **Enolicam** quantification.

Caption: Workflow for the validation of the new analytical method.

Signaling Pathway Inhibition by Enolicam

Enolicam, like other oxicams, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Caption: Inhibition of COX enzymes by **Enolicam**.

Conclusion



The new HPLC-UV method for the quantification of **Enolicam** demonstrates superior performance in terms of linearity, precision, and sensitivity when compared to the standard method. Its robustness and lower limits of detection and quantitation make it a highly reliable and efficient alternative for routine quality control and research applications. The detailed validation data and protocols provided in this guide offer a solid foundation for the adoption of this improved analytical method.

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